![molecular formula C11H15N3O2 B3858449 2-propoxybenzaldehyde semicarbazone](/img/structure/B3858449.png)
2-propoxybenzaldehyde semicarbazone
Overview
Description
2-propoxybenzaldehyde semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They are classified as imine derivatives because they are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide .
Synthesis Analysis
The synthesis of semicarbazone derivatives involves one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .Molecular Structure Analysis
The molecular structure of semicarbazone derivatives is confirmed by various spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . In all compounds, the semicarbazone ligands were found to be tridentate with NNO-donor atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of semicarbazone derivatives include one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate . The reaction leads to the formation of 2-(aryl or alkyl)-N-phenylhydrazine-1-carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-propoxybenzaldehyde include a boiling point of 264.6°C at 760 mmHg .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(E)-(2-propoxyphenyl)methylideneamino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-7-16-10-6-4-3-5-9(10)8-13-14-11(12)15/h3-6,8H,2,7H2,1H3,(H3,12,14,15)/b13-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALANLIQWQFMJL-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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